(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
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Overview
Description
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.79. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
Research has demonstrated efficient methods for synthesizing nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which possess antibacterial and antifungal activities. These methods leverage microwave-assisted reactions for rapid synthesis, indicating a potential route for creating related compounds like "(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone" for pharmacological evaluations (K. Mistry & K. R. Desai, 2006).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives
Another study focused on synthesizing derivatives incorporating thieno[2,3-b]thiophene moieties, showcasing versatile synthetic routes that could be applicable to the synthesis of compounds like "this compound". These compounds have potential applications in material science and pharmaceuticals (Y. Mabkhot, N. Abd Elshafy Kheder, & A. Al-Majid, 2010).
Oligobenzimidazoles: Electrochemical and Optical Properties
The synthesis and characterization of oligobenzimidazoles reveal insights into their electrochemical, electrical, optical, and thermal properties. Such studies could inform the development of materials with specific electronic or photonic properties, potentially including derivatives of "this compound" (Siddeswaran Anand & A. Muthusamy, 2018).
Antimicrobial Activity of Imidazole Derivatives
Research into imidazole derivatives containing β-lactam rings, including azetidinone derivatives, has explored their potential for antimicrobial activity. This suggests the relevance of studying compounds like "this compound" for their antimicrobial properties (F. Askar, R. Ali, & Thanaa M. Al-Mouamin, 2016).
Antioxidant Properties of Thiazole Derivatives
The synthesis and evaluation of thiazole derivatives for their in vitro antioxidant properties highlight the potential of such compounds in pharmacology and materials science for their protective effects against oxidative stress. This line of research may extend to compounds like "this compound" for evaluating their antioxidant capacities (V. Jaishree, N. Ramdas, J. Sachin, & B. Ramesh, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for cell division and maintaining cell shape .
Mode of Action
This compound acts as a tubulin polymerization inhibitor . It binds to tubulin, preventing the formation of microtubule structures . This disrupts the normal function of the microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle and apoptotic pathways . By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, a structure required for cell division . This leads to cell cycle arrest at the G2/M phase . The disruption of microtubule dynamics also triggers the intrinsic apoptotic pathway, leading to programmed cell death .
Pharmacokinetics
Similar compounds have shown considerable cytotoxicity against various human cancer cell lines , suggesting they can effectively reach their target cells
Result of Action
The compound’s action results in significant antiproliferative activity against selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) . It induces cell cycle arrest and apoptosis, leading to a reduction in cell proliferation .
Biochemical Analysis
Biochemical Properties
The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to effectively inhibit microtubule assembly formation , suggesting that it interacts with tubulin, a globular protein that is the main constituent of microtubules in cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting microtubule assembly formation, which is crucial for cell division and other cellular processes . This compound has shown considerable cytotoxicity, with IC50 values ranging from 0.54 to 31.86 μM .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It effectively inhibits microtubule assembly formation, suggesting that it binds to tubulin and prevents its polymerization .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-13-6-5-12(21-13)15(20)19-7-9(8-19)14-17-10-3-1-2-4-11(10)18-14/h1-6,9H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRQBGFSIPQMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.